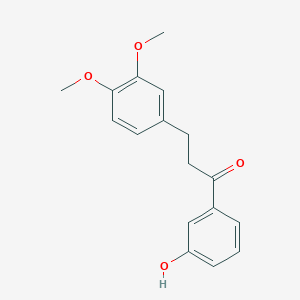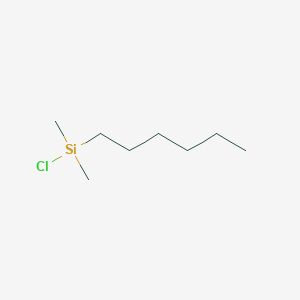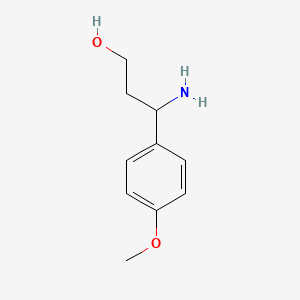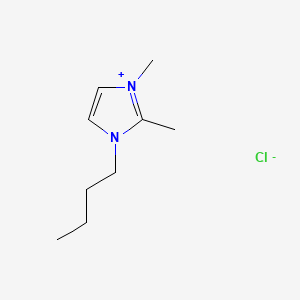
4-Aminopyrimidine-5-carbothioamide
Vue d'ensemble
Description
4-Aminopyrimidine derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a pyrimidine ring, a structure found in many biologically active molecules, including nucleotides and several drugs.
Synthesis Analysis
The synthesis of 4-aminopyrimidine derivatives has been explored through various methods. One such method involves a TfOH-mediated [2 + 2 + 2] cycloaddition of ynamides with two discrete nitriles, which allows for the creation of multi-substituted 4-aminopyrimidine with good to excellent yields . Another approach includes the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine followed by nucleophilic substitution to yield 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines with potent analgesic and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of 4-aminopyrimidine derivatives can be complex and is often tailored for specific biological targets. For instance, 4-aminopyrimidine-5-carbaldehyde oximes have been identified as potent VEGFR-2 inhibitors, with the synthesis and structure-activity relationship (SAR) being critical for their biological efficacy . Additionally, the crystal structures of related aminopyrimidine sulfonate/carboxylate interactions have been studied, revealing hydrogen-bonded bimolecular ring motifs with graph-set notation R22(8), which are significant for understanding the binding interactions of these compounds .
Chemical Reactions Analysis
The reactivity of 4-aminopyrimidine derivatives allows for further chemical transformations. For example, 3-Methyl-5-nitropyrimidin-4(3H)-one can undergo ring transformation with enaminones to yield functionalized 4-aminopyridines, demonstrating the versatility of the pyrimidine ring in chemical reactions . Additionally, 5-amino-4-cyanopyrazoles, synthesized using a novel flow microwave device, can be converted to more complex pyrazolopyrimidine structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminopyrimidine derivatives are influenced by their molecular structure. Novel polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine exhibit excellent thermal stability and mechanical properties, with glass transition temperatures ranging from 307-434 degrees C and weight loss temperatures between 556-609 degrees C under air . These properties are crucial for the potential application of these compounds in materials science.
Applications De Recherche Scientifique
Antifungal and Antimicrobial Potency
4-Aminopyrimidine-5-carbothioamide and its derivatives have shown potential in antifungal and antimicrobial applications. For instance, 2-alkylthiopyridine-4-carbothioamides, related compounds, demonstrated inhibitory activity against yeasts and dermatophytes, with certain compounds exhibiting selective fungistatic activity (Klimesová, Otčenášek, & Waisser, 1996). Additionally, studies on pyrimidine compounds, including aminopyrimidines, revealed significant antibacterial activity against various strains (Karthic, Andrews, & Subramani, 2017).
Potential in Cancer Research
In cancer research, derivatives of 4-Aminopyrimidine-5-carbothioamide have been explored. Pyrazole-1-carbothioamide nucleosides, similar in structure, showed promising antiproliferative activity against various human cancer cell lines (Radwan, Khalid, Amer, & Alotaibi, 2019).
Inhibitory Activity in Kinase Inhibition
4-Aminopyrimidine-5-carbothioamide and its analogs have been identified as potent inhibitors in kinase-related studies. For example, 4-aminopyrimidine-5-carbaldehyde oximes were found to have strong VEGFR-2 inhibitory activity, which is significant in the context of targeted cancer therapies (Huang, Li, Lamontagne, Greenberger, & Connolly, 2011).
Role in Neurological and Enzyme Inhibition
Compounds related to 4-Aminopyrimidine-5-carbothioamide have been studied for their effects on neurological processes and enzyme inhibition. Aminopyrimidines, for instance, were found to influence ionic conductances in neuron membranes, particularly affecting potassium channels (Yeh, Oxford, Wu, & Narahashi, 1976).
Applications in QSAR Studies
Quantitative structure–activity relationship (QSAR) studies have employed derivatives of 4-Aminopyrimidine-5-carbothioamide to analyze and predict the activity of compounds, furthering the understanding of their biological interactions and potential applications (Nekoei, Mohammadhosseini, & Pourbasheer, 2015).
Safety And Hazards
Orientations Futures
While the specific future directions for 4-Aminopyrimidine-5-carbothioamide are not mentioned in the search results, it’s worth noting that pyrimidines, in general, are an important pharmacophore for the development of new drugs . They find widespread use in medicine , and there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents .
Propriétés
IUPAC Name |
4-aminopyrimidine-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSJDYHOPFRSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372369 | |
| Record name | 4-aminopyrimidine-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyrimidine-5-carbothioamide | |
CAS RN |
56584-63-5 | |
| Record name | 56584-63-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-aminopyrimidine-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)








